molecular formula C20H29N5O2 B12236215 N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide

N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide

Cat. No.: B12236215
M. Wt: 371.5 g/mol
InChI Key: LUXJMDDRUULATA-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a tert-butyl group and a carboxamide group, along with a cyclopropylimidazo[1,2-b]pyridazinyl moiety. Its unique structure makes it a subject of interest for researchers exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C20H29N5O2

Molecular Weight

371.5 g/mol

IUPAC Name

N-tert-butyl-4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carboxamide

InChI

InChI=1S/C20H29N5O2/c1-20(2,3)22-19(26)24-10-8-14(9-11-24)13-27-18-7-6-17-21-16(15-4-5-15)12-25(17)23-18/h6-7,12,14-15H,4-5,8-11,13H2,1-3H3,(H,22,26)

InChI Key

LUXJMDDRUULATA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)COC2=NN3C=C(N=C3C=C2)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Cyclopropylimidazo[1,2-b]pyridazinyl Moiety: This step involves the coupling of the cyclopropylimidazo[1,2-b]pyridazinyl group to the piperidine ring through nucleophilic substitution or other suitable reactions.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and automated reaction systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe to study biological pathways and interactions due to its unique structure.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl 4-(2-nitroacetyl)piperidine-1-carboxylate

Uniqueness

N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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